molecular formula C10H10N2O B14142728 5-Methyl-3-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 87944-74-9

5-Methyl-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B14142728
CAS No.: 87944-74-9
M. Wt: 174.20 g/mol
InChI Key: PUZWJLNWJUOMPG-UHFFFAOYSA-N
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Description

5-Methyl-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with acetic anhydride to yield the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Methyl-3-(2-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2,4-oxadiazole: Lacks the methyl groups present in 5-Methyl-3-(2-methylphenyl)-1,2,4-oxadiazole.

    5-Methyl-1,2,4-oxadiazole: Similar structure but without the 2-methylphenyl group.

    2-Methyl-1,2,4-oxadiazole: Differs in the position of the methyl group.

Uniqueness

This compound is unique due to the presence of both the 5-methyl and 2-methylphenyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its ability to interact with specific targets, making it a valuable compound for various applications.

Properties

CAS No.

87944-74-9

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-methyl-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H10N2O/c1-7-5-3-4-6-9(7)10-11-8(2)13-12-10/h3-6H,1-2H3

InChI Key

PUZWJLNWJUOMPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C

Origin of Product

United States

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